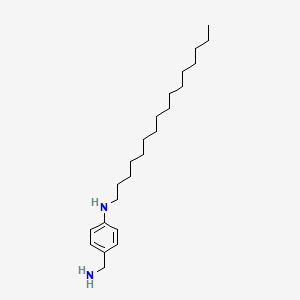

4-(Hexadecylamino)Benzylamine

Description

Structural Classification within N-Substituted Benzylamines

N-substituted benzylamines can be broadly categorized based on the nature of the substituent on the nitrogen atom. In the case of 4-(Hexadecylamino)benzylamine, the presence of a hexadecyl group, a 16-carbon aliphatic chain, places it in the category of N-alkyl benzylamines with long-chain substituents. nih.gov This structural feature imparts amphiphilic properties to the molecule, with the benzylamine (B48309) portion being hydrophilic and the long alkyl chain being hydrophobic.

The general structure of benzylamine consists of a benzyl (B1604629) group (C₆H₅CH₂) attached to an amine functional group (-NH₂). wikipedia.org N-substituted benzylamines are formed when one or more of the hydrogen atoms of the amine group are replaced by other organic groups. ncert.nic.in In this compound, one hydrogen of the primary amine is replaced by a hexadecyl chain, resulting in a secondary amine. The compound's systematic IUPAC name is 4-(aminomethyl)-N-hexadecylaniline.

Significance of Aromatic Benzylamine and Long Aliphatic Amine Functionalities in Contemporary Chemical Research

The dual functionality of an aromatic benzylamine and a long aliphatic amine chain within the same molecule is of considerable interest in various fields of chemical research. The benzylamine moiety provides a rigid aromatic core and is a common precursor in organic synthesis. wikipedia.orgsinocurechem.com It can participate in various chemical reactions, including substitution and condensation. sinocurechem.com The amine group itself is a key functional group in many biologically active compounds and pharmaceuticals. rsc.orgchemicalbook.com

The long aliphatic chain, on the other hand, introduces significant hydrophobicity and can influence the molecule's physical properties, such as its solubility and melting point. researchgate.net This long chain can also play a crucial role in self-assembly processes and interactions with biological membranes. The combination of these two functionalities in a single molecule can lead to unique properties and applications. For instance, the presence of both hydrophilic and hydrophobic parts can allow these molecules to act as surfactants or to embed within lipid bilayers, potentially modulating membrane fluidity and protein function.

Overview of Research Trajectories for Amine-Functionalized Compounds

Research into amine-functionalized compounds is a broad and active area. A significant trajectory involves the development of new synthetic methods to create diverse amine derivatives. sioc-journal.cnorganic-chemistry.org This includes the synthesis of N-substituted benzamides and other benzylamine derivatives with potential applications in medicinal chemistry. nih.govnih.gov

Another major research direction is the exploration of the biological activities of these compounds. For example, derivatives of benzylamine have been investigated as potential inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3, which is relevant to prostate cancer research. nih.gov The introduction of long alkyl chains can also confer specific biological properties, such as antifungal activity. nih.gov

Furthermore, the unique physicochemical properties of amine-functionalized compounds with long aliphatic chains are being harnessed in materials science. Their ability to form gels in various solvents is one such area of investigation. researchgate.net The functionalization of materials like graphene with amine-containing molecules is also being explored to create novel composites with tailored properties for applications such as nitric oxide-generating coatings for vascular stents. nih.gov

Detailed Research Findings

Recent studies have provided valuable insights into the synthesis and properties of this compound and related compounds.

A common synthetic route for this compound involves the reductive amination of benzaldehyde (B42025) with hexadecylamine (B48584). This reaction is typically facilitated by a reducing agent such as sodium borohydride (B1222165) or hydrogen gas in the presence of a catalyst like palladium on carbon.

The physicochemical properties of this compound are critical for its application. Its high lipophilicity, indicated by a LogP of 7.81, suggests limited solubility in water. The melting point of the compound is in the range of 100–108 °C. chemicalbook.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₄₂N₂ | uni.lu |

| Molecular Weight | 346.6 g/mol | |

| Melting Point | 100–108 °C | chemicalbook.com |

| LogP | 7.81 | |

| Density | 0.92 g/cm³ | |

| Flash Point | 288.9 °C |

Properties

IUPAC Name |

4-(aminomethyl)-N-hexadecylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-23-18-16-22(21-24)17-19-23/h16-19,25H,2-15,20-21,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMENAVHICGTNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399555 | |

| Record name | 4-(Hexadecylamino)Benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84670-96-2 | |

| Record name | 4-(Hexadecylamino)Benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hexadecylamino)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hexadecylamino Benzylamine and Cognate Structures

Classical Organic Synthesis Approaches for N-Alkylated Benzylamines

Classical synthetic routes remain fundamental in the preparation of N-alkylated benzylamines due to their reliability and the use of readily available reagents.

Reductive Amination Strategies for Primary and Secondary Benzylamines

Reductive amination is a highly effective one-pot method for synthesizing amines from carbonyl compounds. This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. umich.eduias.ac.in

A common pathway to synthesize 4-(hexadecylamino)benzylamine via reductive amination involves the reaction of 4-aminobenzaldehyde (B1209532) with hexadecylamine (B48584) to form an imine, which is subsequently reduced. Alternatively, reacting 4-(hexadecylamino)benzaldehyde with ammonia (B1221849) would also yield the target compound after reduction.

Several reducing agents are available for this transformation, each with specific characteristics. masterorganicchemistry.comSodium borohydride (B1222165) (NaBH₄) is a potent reducing agent but can also reduce the initial aldehyde or ketone if not added after the imine has formed. masterorganicchemistry.comcommonorganicchemistry.comSodium cyanoborohydride (NaBH₃CN) is a milder and more selective reagent that can reduce imines in the presence of aldehydes. masterorganicchemistry.comSodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another mild and selective reducing agent, often preferred for its effectiveness in various solvents like 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and acetonitrile. organic-chemistry.orgorganic-chemistry.org It is particularly useful for reactions involving acid-sensitive functional groups. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics | Common Solvents |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Strong, can reduce aldehydes/ketones. Added after imine formation. | Methanol, Ethanol |

| Sodium Cyanoborohydride (NaBH₃CN) | Milder, selective for imines. Can be used with a Lewis acid catalyst. | Methanol |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, tolerates acid-sensitive groups. | DCE, THF, Acetonitrile |

Nucleophilic Substitution Reactions Involving Alkyl Halides and Amines

The alkylation of amines with alkyl halides is a direct method for forming C-N bonds. wikipedia.org In the context of synthesizing this compound, this could involve the reaction of benzylamine (B48309) with a hexadecyl halide (e.g., 1-bromo- or 1-iodohexadecane). However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.org This lack of selectivity can complicate purification and reduce the yield of the desired secondary amine. researchgate.net

The reaction of 1-bromooctane (B94149) with ammonia, for instance, yields almost equal amounts of the primary and secondary amine products. wikipedia.org To favor mono-alkylation, a large excess of the starting amine is often used.

Alkylation Reactions of Amines Utilizing Alcohol Precursors

The N-alkylation of amines using alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, presents a more sustainable and atom-economical alternative to using alkyl halides. nih.govrsc.org This method avoids the formation of salt byproducts, with water being the only theoretical byproduct. wikipedia.orgrsc.org

The reaction typically requires a catalyst to facilitate the dehydrogenation of the alcohol to an intermediate aldehyde or ketone. researchgate.net This carbonyl compound then reacts with the amine to form an imine, which is subsequently reduced by the hydrogen "borrowed" from the alcohol in the initial step. researchgate.net Various transition metal complexes based on ruthenium, iridium, iron, cobalt, and manganese have been developed for this purpose. nih.govnih.govosti.gov For instance, manganese pincer complexes have been shown to effectively catalyze the N-alkylation of aromatic amines with primary alcohols under relatively mild conditions (80–100 °C). nih.gov Silver on alumina (B75360) (Ag/Al₂O₃) has also been demonstrated as a highly active and selective heterogeneous catalyst for the N-alkylation of aniline (B41778) with various alcohols. researchgate.net

Transition Metal-Catalyzed Synthetic Protocols

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve highly selective and efficient bond formations that are often challenging via classical methods.

Palladium-Catalyzed C(sp²)–N Bond Formation for Aryl Amines

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of aryl amines. wikipedia.orgnih.gov This reaction allows for the formation of a C(sp²)-N bond between an aryl halide (or pseudohalide) and an amine. wikipedia.orgyoutube.com The development of various generations of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has significantly expanded the scope and efficiency of this transformation, enabling the coupling of a wide range of amines with aryl chlorides, bromides, and triflates under mild conditions. youtube.comorganic-chemistry.org

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. youtube.comnih.gov This methodology has been successfully applied to the synthesis of complex molecules, including pharmaceuticals and materials with specific solubility properties conferred by long-chain secondary amines. acs.org The synthesis of this compound could be envisioned by coupling 4-halobenzylamine with hexadecylamine or by coupling an appropriate aminobenzyl precursor with a hexadecyl halide.

Table 2: Key Features of Buchwald-Hartwig Amination

| Feature | Description |

|---|---|

| Catalyst System | Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. |

| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP). wikipedia.orgnih.gov |

| Reactants | Aryl halides (Cl, Br, I) or triflates and a primary or secondary amine. |

| Base | A non-nucleophilic base is required (e.g., NaOt-Bu, Cs₂CO₃). |

| Advantages | High functional group tolerance, broad substrate scope, generally high yields. wikipedia.org |

Copper-Catalyzed Amination and Cross-Coupling Methodologies

Copper-catalyzed C-N bond formation, historically known as the Ullmann condensation, provides an alternative to palladium-catalyzed methods. wikipedia.orgdbpedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, the development of modern catalytic systems using copper salts (e.g., CuI, Cu₂(O)) with various ligands has significantly improved the reaction conditions and substrate scope. mdpi.comchemistryviews.org

These improved copper-catalyzed systems can be used for the N-arylation of alkylamines. mdpi.com Alkylamines are generally more reactive than anilines in these reactions due to the stronger coordinating ability of the alkylamine nitrogen. mdpi.com Ligands such as L-proline and N,N-dimethylglycine have been shown to facilitate the arylation of alkylamines at significantly lower temperatures. mdpi.com Copper-catalyzed methods have also been developed for the amination of aryl halides using ammonia or its surrogates, providing a direct route to primary anilines. nih.govacs.org More recently, copper-catalyzed enantioconvergent radical C-N coupling reactions have been developed to synthesize chiral amines from racemic alkyl halides. sustech.edu.cnsustech.edu.cn

The mechanism of copper-catalyzed amination is often proposed to involve the oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination to form the C-N bond. mdpi.com

Nickel-Catalyzed Transformations for Amine and Amidation Synthesis

Nickel-catalyzed reactions have emerged as powerful and versatile tools for the construction of C–N bonds, offering a cost-effective alternative to more precious metal catalysts like palladium. These methodologies are applicable to the synthesis of a wide range of amines and amides, including structures cognate to this compound.

Nickel catalysis facilitates cross-coupling reactions, such as the Buchwald-Hartwig amination, which can be adapted for the synthesis of secondary amines. In a typical reaction, an aryl halide or triflate is coupled with a primary amine in the presence of a nickel catalyst and a base. For the synthesis of a molecule like this compound, this could involve the reaction of a 4-halobenzylamine derivative with hexadecylamine. The choice of nickel precursor, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Beyond C-N cross-coupling, nickel catalysts are also effective in amidation reactions. For instance, the dehydrogenative coupling of alcohols and amines to form amides represents a greener approach, generating water as the primary byproduct. While not a direct route to this compound, this methodology is relevant for the synthesis of related amide structures which could be further transformed.

The following table summarizes representative nickel-catalyzed C-N bond forming reactions:

| Reaction Type | Reactants | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | Aryl Halide, Primary Amine | Ni(COD)₂, Ligand, Base | Secondary Amine |

| Dehydrogenative Amidation | Alcohol, Amine | Nickel Catalyst, oxidant | Amide |

Other Metal-Mediated Dehydrogenative Couplings

Dehydrogenative coupling reactions catalyzed by various transition metals provide an atom-economical and environmentally benign approach to C-N bond formation, as they typically produce hydrogen gas or water as the only byproduct. libretexts.org These methods are highly relevant for the synthesis of secondary amines like this compound and its analogs.

Iridium-Catalyzed Reactions: Iridium complexes, particularly those with pincer ligands, have shown remarkable activity in the dehydrogenative coupling of alcohols and amines to form secondary amines. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" strategy involves the temporary oxidation of the alcohol to an aldehyde by the iridium catalyst. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the iridium hydride species generated in the initial oxidation step. This methodology can be applied to the synthesis of N-alkylated benzylamines. For example, the reaction of benzyl (B1604629) alcohol with a primary amine, such as hexadecylamine, in the presence of an iridium catalyst would yield the corresponding secondary amine. nih.gov Iridium-catalyzed reactions can also facilitate the direct C-H amination of arenes, offering another potential route to related structures. researchgate.netrsc.org

Rhodium and Ruthenium-Catalyzed Reactions: Rhodium and ruthenium catalysts are also effective for the N-alkylation of amines with alcohols via the borrowing hydrogen mechanism. These catalysts offer a broad substrate scope and functional group tolerance. For instance, a rhodium catalyst could be employed to couple 4-aminobenzyl alcohol with a long-chain alkyl halide to generate a precursor to the target molecule.

The following table provides an overview of representative metal-mediated dehydrogenative coupling reactions for amine synthesis:

| Catalyst Metal | Reaction Type | Substrates | Key Features |

| Iridium | Dehydrogenative coupling of alcohols and amines | Primary/secondary alcohols, primary/secondary amines | High efficiency, often under neutral conditions. nih.gov |

| Rhodium | N-alkylation of amines with alcohols | Primary/secondary amines, primary alcohols | Broad substrate scope, good functional group tolerance. |

| Ruthenium | Chemoenzymatic dynamic kinetic resolution | Racemic amines, acyl donor | Combination of a ruthenium racemization catalyst and a lipase (B570770) for high yield and enantioselectivity of chiral amides. acs.org |

Advanced and Sustainable Synthetic Strategies

Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods for constructing complex molecules. These strategies often utilize abundant and non-toxic reagents, employ catalytic systems, and aim for high atom economy.

Carbon Dioxide-Mediated C–H Functionalization of Benzylamines

The use of carbon dioxide (CO₂) as a renewable C1 building block has garnered significant attention in recent years. csic.es In the context of benzylamine synthesis, CO₂ can be utilized to facilitate C-H functionalization reactions. nih.gov This approach often involves the in situ formation of a carbamic acid from the amine and CO₂, which can then act as a transient directing group to guide the functionalization of a specific C-H bond. acs.org For instance, the palladium-catalyzed arylation of the γ-C(sp³)-H bond of aliphatic amines can be achieved using CO₂. nih.gov This methodology could potentially be adapted for the functionalization of the benzylic position of N-alkylbenzylamines.

The reaction of benzylamine with CO₂ can form benzylcarbamic acid, which can then participate in photocatalytic reactions. acs.org This activation of the amine by CO₂ facilitates its dehydrogenation, which can be a key step in various coupling reactions. acs.org

Aerobic Oxidative Coupling Reactions for Amine Derivatives

Aerobic oxidative coupling reactions utilize molecular oxygen, a green and abundant oxidant, to facilitate the formation of C-N bonds. rsc.orgrsc.org These reactions are often catalyzed by transition metals such as copper. nih.govacs.orgrsc.orgacs.orgnih.gov

Copper-catalyzed aerobic oxidative coupling can be used for the synthesis of amides from alcohols and amines. nih.gov This process involves the oxidation of the alcohol to an aldehyde, followed by condensation with the amine to form a hemiaminal, which is then further oxidized to the amide. nih.gov While this method directly produces amides, it is a valuable tool for creating precursors to the target amine.

Furthermore, copper-catalyzed aerobic oxidative dehydrogenative coupling of amines can lead to the formation of imines, which can then be reduced to secondary amines. rsc.org This strategy offers a direct route to N-alkylated benzylamines.

The following table summarizes key features of aerobic oxidative coupling reactions:

| Catalyst System | Reactants | Product | Key Advantage |

| Copper/Nitroxyl | Alcohols, Amines | Amides | High tolerance for various functional groups. nih.gov |

| Copper/o-quinone | Primary and Secondary Amines | Imines/Quinazolin-4(3H)-ones | Bioinspired catalytic system operating under ambient conditions. rsc.org |

| Metal-free | Primary Amines | Imines | Achieved by refluxing amines in water under dioxygen. rsc.org |

Biocatalytic Routes for Benzylamine Analogues

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral amines and their derivatives. acs.orgrsc.orgdiva-portal.org Enzymes such as transaminases and lipases are commonly employed for this purpose.

Transaminases (ATAs): Amine transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. frontiersin.orgmdpi.com They catalyze the transfer of an amino group from an amino donor to a ketone substrate with high enantioselectivity. diva-portal.org For the synthesis of benzylamine analogues, a suitable benzaldehyde (B42025) or acetophenone (B1666503) derivative could be used as the substrate. The choice of the transaminase and the amino donor is critical for achieving high conversion and enantiomeric excess. frontiersin.orgresearchgate.net Recent research has focused on expanding the substrate scope of transaminases and developing multi-enzyme cascade systems to overcome equilibrium limitations. diva-portal.orgresearchgate.net

Lipases: Lipases are widely used for the kinetic resolution of racemic amines. acs.org In a typical lipase-catalyzed resolution, one enantiomer of the racemic amine is selectively acylated, allowing for the separation of the acylated amine and the unreacted amine enantiomer. acs.org Dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. acs.orgacs.orgrsc.org This has been successfully applied to a variety of primary amines. acs.org

The following table highlights different biocatalytic strategies for amine synthesis:

| Enzyme Class | Reaction Type | Substrate | Key Feature |

| Transaminase | Asymmetric synthesis | Prochiral ketone | High enantioselectivity for chiral amine production. frontiersin.org |

| Lipase | Kinetic resolution | Racemic amine | Separation of enantiomers through selective acylation. acs.orgrsc.org |

| Lipase & Racemization Catalyst | Dynamic kinetic resolution | Racemic amine | High yield and enantioselectivity of a single amide enantiomer. acs.orgacs.org |

Combinatorial Synthesis of Amine Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which is invaluable for drug discovery and materials science. youtube.comimperial.ac.ukwikipedia.org This approach can be readily applied to the generation of diverse amine libraries, including analogues of this compound.

Solid-Phase Synthesis: Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry. nih.govacs.orgnih.gov In this method, one of the starting materials is attached to a solid support (resin), and subsequent reactions are carried out in solution. youtube.com Excess reagents and byproducts are easily removed by filtration and washing. For the synthesis of an amine library, an amine or an aldehyde could be attached to the resin. The "split-and-pool" or "split-mix" synthesis strategy allows for the exponential generation of a large number of unique compounds. wikipedia.org

Liquid-Phase Combinatorial Synthesis (LPCS): LPCS combines the advantages of solution-phase chemistry with the ease of purification associated with solid-phase synthesis. nih.govnih.govresearchgate.net In LPCS, a soluble polymer is used as the support, allowing the reactions to occur in a homogeneous solution. researchgate.net Purification is achieved by precipitating the polymer-bound product. This technique is well-suited for generating multi-milligram quantities of library members. nih.gov

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent example of a multicomponent reaction that is highly suitable for combinatorial library synthesis. wikipedia.orgorganic-chemistry.orgresearchgate.netmagtech.com.cnnih.gov It involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a complex α-aminoacyl amide derivative. organic-chemistry.org By systematically varying each of the four components, vast and diverse libraries of compounds can be generated with high efficiency. wikipedia.orgresearchgate.net

| Synthesis Strategy | Description | Key Advantages |

| Solid-Phase Synthesis | Reactants are bound to a solid support for simplified purification. youtube.com | High throughput, easy removal of excess reagents. imperial.ac.ukvapourtec.com |

| Liquid-Phase Synthesis | Utilizes a soluble polymer support, combining solution-phase reactivity with facile purification. nih.govresearchgate.net | Homogeneous reaction conditions, scalable. nih.govnih.gov |

| Ugi Reaction | A four-component reaction to rapidly generate complex amide derivatives. wikipedia.orgorganic-chemistry.org | High atom economy, structural diversity, rapid library generation. magtech.com.cnnih.gov |

Aqueous Media and Green Solvent-Based Syntheses

The increasing emphasis on sustainable chemical manufacturing has spurred the development of synthetic methodologies that utilize environmentally benign solvents, with water being the most desirable choice due to its non-toxicity, non-flammability, and abundance. nih.gov The synthesis of amphiphilic molecules like this compound, which possess both long hydrophobic chains and polar functional groups, presents unique challenges and opportunities for aqueous-based and green solvent methodologies.

One of the primary green approaches to forming the secondary amine linkage in structures like this compound is through reductive amination. This process typically involves the reaction of an aldehyde with a primary amine to form an imine intermediate, which is then reduced to the target amine. Performing this reaction sequence in water offers significant environmental advantages over traditional organic solvents.

A notable example of a green reductive amination is the use of zinc powder in an aqueous alkaline medium. beilstein-journals.org This method provides a green alternative to the use of complex metal hydrides in chlorinated or flammable organic solvents. beilstein-journals.org In a typical procedure, an aldehyde and a primary amine are reacted in an aqueous sodium hydroxide (B78521) solution with zinc dust. beilstein-journals.org This approach has been successfully applied to the synthesis of various secondary amines, and the general scheme is presented below. While a specific example for the synthesis of this compound is not detailed, the methodology is applicable to analogous structures.

Scheme 1: Reductive Amination with Zinc in Aqueous Base Solution. beilstein-journals.org

A significant challenge in applying aqueous methodologies to the synthesis of this compound is the poor water solubility of the long-chain aliphatic starting material (e.g., hexadecanal (B134135) or a hexadecyl halide). To overcome this, micellar catalysis has emerged as a powerful tool in green organic synthesis. acsgcipr.orgnumberanalytics.com This technique employs surfactants to form micelles in water, creating nano-sized reactors where hydrophobic reactants can be concentrated and react efficiently. numberanalytics.comnih.gov

Micellar catalysis can facilitate reductive amination reactions within the hydrophobic cores of nanomicelles in water. organic-chemistry.org The surfactant, present in small quantities, helps to solubilize the organic compounds. acsgcipr.org This approach not only allows the reaction to proceed in an aqueous medium but can also lead to milder reaction conditions and reduced waste from workup and purification. acsgcipr.org

Designer surfactants, such as TPGS-750-M, have been developed to be particularly effective in promoting various organic reactions in water, including C-N bond formation. rsc.org The general principle involves the encapsulation of the hydrophobic reactants within the micelle, where the effective concentration is high, leading to accelerated reaction rates.

The table below summarizes representative examples of reductive aminations and related C-N bond-forming reactions carried out in aqueous or green solvent systems, illustrating the potential pathways applicable to the synthesis of this compound and its cognate structures.

| Reactant 1 | Reactant 2 | Catalyst/Reducing Agent | Solvent System | Product | Yield (%) | Reference |

| Benzaldehyde | Benzylamine | Zinc dust | 5% aq. NaOH | Dibenzylamine | 69-72 | beilstein-journals.org |

| 4-Nitrobenzaldehyde | Benzylamine | Zinc dust | 5% aq. NaOH | N-(4-Nitrobenzyl)benzylamine | 65-68 | beilstein-journals.org |

| Aniline derivative | Aryl iodide | Pd(OAc)₂ / AgOAc | 2 wt% Brij 35 in water | Arylated aniline | 79-97 | nih.gov |

| Aldehydes/Ketones | Amines | α-picoline-borane | Water | N-Alkylamines | High | organic-chemistry.org |

Another green strategy involves the direct N-alkylation of amines in aqueous media. This has been achieved by reacting primary or secondary amines with alkyl or benzylic halides in the presence of sodium bicarbonate in water at elevated temperatures. nih.gov This method avoids the use of organic solvents and demonstrates good yields for a variety of amines. nih.gov

Furthermore, the bioproduction of benzylamines from renewable feedstocks using engineered enzyme cascades in E. coli represents a cutting-edge green synthetic route. nih.gov While not yet applied to complex derivatives like this compound, this approach highlights the future potential of biocatalysis in producing such compounds sustainably. nih.gov

Supramolecular Chemistry and Self Assembly of Long Chain N Alkyl Benzylamines

Fundamental Intermolecular Interactions Governing Assembly

The spontaneous organization of long-chain N-alkyl benzylamines into ordered structures is a direct consequence of a delicate interplay between several non-covalent interactions. These forces, though individually weak, collectively dictate the final architecture and stability of the resulting assemblies.

Role of Hydrogen Bonding in Directed Self-Assembly

Hydrogen bonding plays a pivotal role in orchestrating the self-assembly of molecules containing suitable donor and acceptor groups. In the case of N-alkyl benzylamines, the primary and secondary amine functionalities are key participants in forming directional hydrogen bonds. These interactions can lead to the formation of specific, ordered arrangements, such as dimers or larger aggregates. preprints.orgresearchgate.net The presence of both hydrogen bond donors (N-H) and acceptors (N) within the same molecule allows for the creation of extended hydrogen-bonded networks, which are crucial for the stability of many self-assembled structures. nih.govnih.gov The directionality and strength of these hydrogen bonds can be influenced by the molecular structure and the surrounding environment, providing a means to control the assembly process. researchgate.netnih.gov

Studies on similar systems, such as polysulfamides, have demonstrated that the propensity for hydrogen bonding and the resulting alignment of polymer chains are critical in determining the degree of order within the self-assembled structure. nih.govnih.gov Computational and experimental approaches have been used to quantify the strength and geometry of these interactions, revealing their significance in the formation of stable, ordered assemblies. nih.govmdpi.com

Hydrophobic and π-π Stacking Interactions in Aggregate Formation

Beyond hydrogen bonding, hydrophobic interactions and π-π stacking are dominant forces in the self-assembly of amphiphilic molecules like 4-(Hexadecylamino)Benzylamine. The long hexadecyl chain is inherently hydrophobic and seeks to minimize its contact with aqueous environments, driving the aggregation of these molecules. nih.gov This hydrophobic effect is a primary contributor to the formation of the core of micelles and other aggregates in polar solvents.

Formation of Ordered Supramolecular Architectures

The cumulative effect of hydrogen bonding, hydrophobic interactions, and π-π stacking leads to the formation of a variety of well-defined supramolecular structures. The specific architecture adopted depends on factors such as the molecular geometry of the N-alkyl benzylamine (B48309), its concentration, the solvent system, and temperature.

Micellar and Vesicular Structures

In aqueous environments, the amphiphilic nature of long-chain N-alkyl benzylamines promotes their assembly into micelles and vesicles. Micelles are spherical aggregates where the hydrophobic alkyl chains are sequestered in the core, away from the water, while the hydrophilic benzylamine headgroups form the outer corona, interacting with the solvent. The formation of such structures is a classic example of the hydrophobic effect driving self-assembly.

Vesicles are similar in principle but consist of a lipid bilayer enclosing an aqueous compartment. The hexadecylamine (B48584) chain of this compound can embed within these lipid bilayers, while the benzylamine group can interact with membrane proteins and receptors. This dual interaction can modulate the fluidity and function of the membrane.

Lamellar and Fibrous Assemblies

Under certain conditions, long-chain N-alkyl benzylamines can form more extended, ordered structures such as lamellar and fibrous assemblies. Lamellar structures consist of stacked bilayers of molecules, similar to what is observed in some liquid crystals and layered silicates modified with alkylammonium ions. montana.edu The ordering within these layers is dictated by the interplay of hydrogen bonding between the headgroups and van der Waals interactions between the alkyl chains. preprints.org

Fibrous assemblies, on the other hand, are elongated, one-dimensional structures. The formation of such fibers is often driven by directional interactions, such as strong hydrogen bonding and π-π stacking, which promote anisotropic growth. nih.gov The "zipper-like" packing of molecules can lead to the formation of supramolecular fibers with a high degree of order. nih.gov

Formation of Self-Assembled Monolayers

Self-assembled monolayers (SAMs) represent a highly ordered form of molecular assembly at a solid-liquid or solid-gas interface. inkpenlab.org Molecules like this compound can form SAMs on various substrates, where the molecules orient themselves in a periodic and well-defined manner. inkpenlab.orgnih.gov The formation of SAMs is driven by the chemical affinity of the benzylamine headgroup for the surface and the intermolecular interactions between the adjacent molecules. inkpenlab.org

These monolayers can effectively modify the properties of the surface at the nanoscale, with applications ranging from corrosion protection to the creation of platforms for biosensors. inkpenlab.orgnih.gov The stability and order of the SAM are influenced by the nature of the headgroup-surface interaction, as well as the intermolecular forces, including hydrogen bonding and π-π stacking, between the assembled molecules. inkpenlab.orgnih.gov

Influence of Alkyl Chain Length and Aromatic Moiety on Self-Assembly Characteristics

The specific architecture and stability of assemblies formed by N-alkyl benzylamines are dictated by the interplay between the hydrophobic alkyl tail and the hydrophilic aromatic headgroup. Both components play a critical role in determining the final supramolecular structure.

Influence of Alkyl Chain Length

The length of the N-alkyl chain is a dominant factor in the self-assembly process. The primary driving force for aggregation in aqueous media is the hydrophobic effect, which seeks to sequester the nonpolar alkyl tails from water. As the chain length increases, the hydrophobic character of the molecule becomes more pronounced.

Van der Waals Forces: Longer alkyl chains, such as the C16 hexadecyl group in this compound, exhibit stronger van der Waals interactions between adjacent molecules. nih.gov This enhanced attraction leads to more compact, ordered, and thermally stable assemblies. Studies on other amphiphilic systems have shown that longer chains promote the formation of more rigid layers and can drive the transition from spherical micelles to more complex structures like nanofibers or lamellar sheets. nih.gov

Critical Aggregation Concentration (CAC): The concentration at which self-assembly begins, known as the CAC, is highly dependent on chain length. Generally, increasing the length of the hydrophobic tail makes the molecule less soluble in water, thus lowering the CAC. Research on photochromic diarylethenes demonstrated that the concentration needed for stable 2D molecular ordering on a surface decreases exponentially as the alkyl chain length increases. researchgate.net

Thermal Properties: The melting point and phase behavior of the resulting materials are also strongly influenced. In a series of N-alkyl-3-benzylimidazolium salts, a related class of amphiphiles, melting points were observed to decrease with chain length up to a certain point (n=8), after which they increased due to more effective hydrophobic packing and the formation of bilayer-type structures. amazonaws.com

Influence of the Aromatic Moiety

The benzylamine headgroup is not merely a passive hydrophilic component; it actively participates in directing the self-assembly through specific, directional interactions.

π-π Stacking: The aromatic phenyl ring allows for π-π stacking interactions between adjacent molecules. These interactions, though weaker than hydrogen bonds, are highly directional and contribute significantly to the ordering and stability of the final assembly. The presence of a benzyl (B1604629) substituent in some ionic liquids has been shown to increase melting points, an effect attributed to these π-π interactions. amazonaws.com

Hydrogen Bonding: The amine groups (-NH and -NH2) in the benzylamine moiety are capable of forming intermolecular hydrogen bonds. These bonds are crucial in defining the geometry and connectivity within the self-assembled structure. In many systems, hydrogen bonding between amide or amine groups is the primary force that leads to the formation of one-dimensional structures like fibers or tapes. nih.govresearchgate.net

Positional Isomerism: The substitution pattern on the aromatic ring can dramatically alter the self-assembly behavior. A study on isomeric peptide-appended naphthalenediimides showed that simply changing the attachment position of the alkyl chain and another functional group on the aromatic core switched the assembly from face-to-face "H-aggregates" to edge-to-edge "J-aggregates". rsc.org This change in packing led to vastly different morphologies (nanofibers vs. helical ribbons) and a 100-fold difference in electrical conductivity. rsc.org This highlights how the specific placement of the hexadecylamino group on the benzylamine ring is critical.

Table 1: Predicted Influence of Alkyl Chain Length on Self-Assembly Properties of 4-(Alkylamino)Benzylamines (This table is illustrative and based on established trends for amphiphilic molecules, as direct experimental values for this specific compound series are not available in the cited literature.)

| Alkyl Chain | Predicted Critical Aggregation Concentration (CAC) | Predominant Intermolecular Force (Alkyl Region) | Expected Aggregate Morphology | Relative Thermal Stability |

|---|---|---|---|---|

| Octyl (C8) | Higher | Moderate van der Waals | Spherical or Ellipsoidal Micelles | Lower |

| Dodecyl (C12) | Intermediate | Strong van der Waals | Rod-like Micelles or Nanofibers | Intermediate |

| Hexadecyl (C16) | Lower | Very Strong van der Waals | Nanofibers, Ribbons, or Lamellar Sheets | Higher |

Templated Self-Assembly Mechanisms and Pathway Control

The self-assembly of molecules like this compound does not always lead to a single, inevitable structure. The final architecture can be guided by using templates or by manipulating the assembly pathway, offering a powerful strategy for creating complex and functional supramolecular materials.

Templated Self-Assembly

Templating uses a pre-existing molecular structure or surface to direct the organization of assembling molecules. This can be an effective method to control the size, shape, and orientation of the resulting nanostructures.

Molecular Templates: Self-assembly can be directed by other molecules that become part of the final structure or that act as a scaffold. In one study, DNA nanoribbons were used as templates to organize copper nanoclusters, leading to significantly enhanced electrochemiluminescence properties compared to randomly aggregated clusters. nih.gov For a system like N-alkyl benzylamines, a long-chain dicarboxylic acid could potentially act as a template, organizing the amine heads through acid-base interactions and dictating the spacing of the resulting assembly.

Surface Templating: The assembly can be directed by a solid surface. For instance, molecules can be deposited on highly oriented pyrolytic graphite (B72142) (HOPG), where the underlying atomic lattice directs the formation of highly ordered two-dimensional monolayers. researchgate.net This technique allows for precise control over the 2D packing of the molecules.

Pathway Control

The final structure of a supramolecular assembly depends not only on the thermodynamically most stable state but also on the kinetic pathway taken to reach it. bohrium.com By controlling the assembly conditions, it is possible to trap the system in a desired, long-lived (metastable) state that may have different properties from the thermodynamic product. researchgate.net

Solvent and Temperature Control: The choice of solvent and the rate of temperature change are critical. Rapidly cooling a solution can trap molecules in a kinetically favored state, while slow cooling allows the system to reach its more stable thermodynamic state. bohrium.com Studies on chiral molecules have shown that using different solvent mixtures can lead to the formation of assemblies with completely opposite helicity (i.e., left- or right-handed twists) due to subtle changes in the initial aggregation steps. researchgate.net

Seeding for Controlled Growth: A powerful method for controlling assembly is "seeding," where pre-formed fragments of the desired aggregate are added to a solution of unassembled molecules. These seeds act as templates for further growth, bypassing the slower initial nucleation step. researchgate.net This technique allows for precise control over the length and uniformity of supramolecular polymers. For example, researchers have used seeding to switch a system from forming kinetically stable discoidal aggregates to thermodynamically stable fibers of a tunable length. nih.gov This approach could theoretically be used with this compound to produce nanofibers of a specific, desired length by introducing "seed" fragments of pre-formed fibers. This kinetic control provides a sophisticated level of command over the final material properties. nih.govresearchgate.net

Applications in Advanced Materials Science

Integration into Functional Polymers and Copolymers

The presence of primary and secondary amine groups in 4-(Hexadecylamino)Benzylamine allows it to serve as a functional monomer or a modifying agent in the synthesis of advanced polymers. These reactive sites can participate in various polymerization reactions, such as polycondensation or ring-opening polymerization, to be incorporated into polymer backbones or as pendant groups.

The integration of the this compound moiety into a polymer chain imparts unique characteristics. The long hexadecyl chain introduces significant hydrophobicity, which can be utilized to control the solubility of the polymer, promote self-assembly into micelles or other ordered structures in solution, and enhance interfacial properties. This makes such polymers suitable for applications as surfactants, dispersants, or compatibilizers in polymer blends.

Furthermore, the benzylamine (B48309) group provides a site for further functionalization, allowing for the creation of task-specific polymers. For instance, the amine group can be quaternized to introduce permanent positive charges, making the polymer useful as a polycation for gene delivery or as an antimicrobial agent. The development of amine-functional polymers is a significant area of research, with strategies being devised to create polymers with controlled primary and secondary amine levels for various applications.

Development of Hybrid Materials and Nanocomposites

The ability of this compound to interact with both organic and inorganic components makes it a valuable component in the formulation of hybrid materials and nanocomposites.

Surface Functionalization of Nanoparticles (e.g., Gold, Graphene Quantum Dots)

The surface functionalization of nanoparticles is crucial to prevent their aggregation, improve their dispersibility in various media, and impart specific functionalities for targeted applications. rsc.org this compound is an ideal candidate for a surface ligand due to its amphiphilic character.

For gold nanoparticles (AuNPs) , the amine group can strongly coordinate to the gold surface, forming a self-assembled monolayer. The outward-projecting hydrophobic hexadecyl chains then form a protective layer that prevents the nanoparticles from agglomerating. This functionalization is essential for the use of AuNPs in biological applications, such as drug delivery and sensing, where stability in physiological media is required. nih.gov The process of modifying AuNP surfaces can be achieved through various methods, including direct adsorption or the use of bifunctional linkers. beilstein-journals.org

Similarly, for graphene quantum dots (GQDs) , the amine groups of this compound can react with oxygen-containing functional groups (e.g., carboxylic acids, epoxides) on the GQD surface. nih.gov This functionalization can tune the electronic and optical properties of the GQDs. nih.gov Amine functionalization is known to sometimes alter the photophysical properties, which can be harnessed for applications in optoelectronics and sensing. otolaryngrhinojournal.com

| Nanoparticle | Functionalization Method | Role of Amine Ligand | Resulting Properties | Potential Application |

|---|---|---|---|---|

| Gold (AuNPs) | Direct adsorption or covalent linkage via thiol linkers. beilstein-journals.org | Acts as a stabilizing agent and provides a point for further conjugation. nih.gov | Enhanced stability, biocompatibility, and specific targeting capabilities. nih.govmdpi.com | Biosensors, drug delivery, bioimaging. nih.gov |

| Graphene Quantum Dots (GQDs) | Covalent bonding with surface oxygen groups. nih.gov | Modifies electronic structure and enhances dispersibility. nih.gov | Tunable photoluminescence, improved quantum yield, and chelating properties. nih.govresearchgate.net | Bioimaging, sensors, optoelectronics. mdpi.comrsc.org |

Incorporation into Organic-Inorganic Hybrid Networks

Organic-inorganic hybrid materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). The dual functionality of this compound allows it to act as a molecular bridge between organic and inorganic phases.

The amine groups can form covalent or strong ionic bonds with inorganic precursors, such as metal alkoxides (e.g., tetraethoxysilane) during sol-gel processes. As the inorganic network forms, the organic part of the molecule, including the long hexadecyl chain and the aromatic ring, becomes incorporated into the material. This results in a hybrid network where the organic moieties can influence the mechanical properties, hydrophobicity, and porosity of the final material. Such hybrid materials have potential applications in coatings, membranes, and catalytic supports.

Design of Sensor and Recognition Elements

The development of chemical sensors and biosensors relies on the use of recognition elements that can selectively bind to target analytes. epa.gov The molecular structure of this compound makes it suitable for use in sensor design.

The benzylamine moiety can act as a molecular recognition element. The amine group and the aromatic ring can participate in various non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and π-π stacking, with specific analyte molecules. This selective binding event can then be translated into a measurable signal (e.g., optical or electrical) by a transducer.

Furthermore, the long alkyl chain facilitates the formation of well-ordered self-assembled monolayers (SAMs) on sensor surfaces, such as gold electrodes or silicon wafers. This is a common strategy for immobilizing recognition elements in a controlled orientation, which is crucial for sensor sensitivity and reproducibility. researchgate.net The use of organized sensor arrays with pattern recognition can help in discriminating between different chemicals. researchgate.net

Separation and Capture Technologies, Including Carbon Dioxide Adsorption

Amine-functionalized solid sorbents are promising materials for carbon dioxide (CO₂) capture from flue gas streams and the atmosphere. researchgate.net The primary and secondary amine groups in these materials can chemically react with CO₂ to form carbamates.

Materials functionalized with benzylamine have been studied for CO₂ adsorption. acs.org These adsorbents exhibit high CO₂ equilibrium capacity and fast kinetics. acs.org The this compound molecule possesses the necessary primary and secondary amine functionalities to be an effective CO₂ capture agent when immobilized on a porous support (e.g., silica, alumina (B75360), or a polymer resin). The long hexadecyl chain may also influence the physical properties of the adsorbent, such as its thermal stability and interaction with the support material.

Studies on benzylamine-based adsorbents have shown that while they are thermally and hydrothermally stable at high temperatures, oxidative degradation can occur at temperatures above 70°C. acs.org The presence of moisture can improve the stability of the adsorbent against degradation in a concentrated CO₂ stream. acs.org Blending benzylamine with other amines, such as aminoethylpiperazine (AEP), has been shown to improve both absorption and desorption performance. mdpi.com

| Adsorbent System | Key Findings | Reference |

|---|---|---|

| Primary amine-functionalized ion-exchange resin | Thermally and hydrothermally stable, but significant oxidative degradation occurs above 70°C. Degradation in concentrated dry CO₂ above 120°C. | acs.org |

| Benzylamine (BZA) mixed with Aminoethylpiperazine (AEP) | The BZA-AEP mixture showed improved CO₂ absorption and desorption performance compared to BZA alone. The CO₂ desorption capacity reached 0.373 mol CO₂/mol amine. | mdpi.com |

| Amine functionalized activated carbons | CO₂ adsorption capacity is influenced by surface area and porosity, with capacities as high as 160 mg/g at 1 bar reported for some systems. Adsorption is typically an exothermic process. | researchgate.net |

Contributions to Organic Optoelectronic Materials

Organic optoelectronic materials are at the core of technologies like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.net These materials are typically based on conjugated organic molecules or polymers that possess specific electronic and optical properties.

While this compound is not a traditional conjugated material, its components can contribute to the properties of organic optoelectronic materials in several ways. The benzylamine group contains an aromatic ring, which is a fundamental building block of many organic semiconductors. The presence of the amine group can influence the electronic properties (e.g., HOMO/LUMO energy levels) of the aromatic system.

The long, flexible hexadecyl chain can be used to control the morphology and processability of optoelectronic materials. For example, it can enhance the solubility of larger conjugated systems, allowing them to be processed from solution to form thin films. Moreover, the self-assembly properties induced by the alkyl chain can be used to control the molecular packing in the solid state, which is a critical factor determining charge transport and device performance. By incorporating a molecule like this compound into a larger conjugated structure, it is possible to create n-type or p-type organic semiconductors with tailored properties for a range of optoelectronic applications.

Catalytic Applications of N Alkyl Benzylamine Frameworks

Utilization in Organocatalysis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen significant advancements through the design of catalysts that mimic enzymatic pockets or operate in aqueous environments. The amphiphilic structure of 4-(Hexadecylamino)Benzylamine makes it a prime candidate for this field, particularly in reactions that benefit from supramolecular self-assembly.

While direct organocatalytic applications of this compound are not extensively documented, its framework is analogous to other successful amphiphilic organocatalysts. For instance, histidine-based and proline-derived amphiphiles have been shown to self-assemble in water, creating micellar or vesicular structures that provide a hydrophobic microenvironment for organic reactions. rsc.orgresearchgate.net These assemblies can catalyze hydrolytic reactions with rate increases of over 1000-fold compared to their non-aggregated counterparts. rsc.org

The catalytic cycle in such systems often involves the amine functionality. Primary and secondary amines are known to form key enamine and iminium ion intermediates, which are central to many organocatalytic C-C bond-forming reactions. nii.ac.jp The benzylamine (B48309) moiety in the this compound framework could engage in similar catalytic cycles. The long hexadecyl chain would drive the self-assembly of the catalyst in polar solvents, creating a confined space that can enhance reaction rates and selectivity by bringing reactants into close proximity, a principle known as supramolecular catalysis. mdpi.com The efficiency of such catalysts can be tunable, where the presence of other charged amphiphiles can enhance or reduce catalytic activity, demonstrating the complexity and potential for regulation within these self-assembled systems. rsc.org

Design of Ligands for Transition Metal Catalysis

The N-alkyl benzylamine framework is a valuable scaffold for designing ligands for transition metal catalysis. The primary and secondary amine groups, along with the aromatic π-system, can coordinate to metal centers, influencing their electronic properties and steric environment. This coordination is crucial for controlling the reactivity and selectivity of catalytic transformations. Nitrogen-donor ligands are particularly important for reactions catalyzed by non-precious metals like nickel and copper. nih.gov

Research on nickel-catalyzed reactions has demonstrated the efficacy of benzylamine derivatives in processes like the synthesis of primary benzylamines from benzyl (B1604629) alcohols via a "borrowing hydrogen" methodology. nih.gov In these reactions, the amine ligand plays a critical role in the catalytic cycle. Similarly, in nickel-catalyzed carbonylative multicomponent reactions, benzylamine has been used as a component, highlighting the compatibility of this framework with transition metal systems. acs.org

The amphiphilic nature of this compound suggests its use in creating metallo-supramolecular assemblies. Amphiphilic metal complexes can self-assemble into nanoparticles in aqueous solutions, leading to enhanced catalytic efficiency in reactions like transfer hydrogenation. nih.gov The long alkyl chain of the this compound ligand could facilitate the formation of such catalytically active nanostructures or allow for catalysis in biphasic systems, such as Pickering emulsions, which enhance mass transfer and simplify catalyst recovery. researchgate.net

The coordination of the amine group(s) in the N-alkyl benzylamine framework to a transition metal is fundamental to modulating catalytic performance. The dynamic nature of the amine's protonation state and its ability to act as a nucleophile or a leaving group are key to its function. nii.ac.jp By binding to a metal, the ligand can alter the metal's Lewis acidity and redox potential, directly impacting catalytic activity.

Furthermore, the steric and electronic properties of the ligand framework dictate the stereochemical outcome of a reaction. The length of the N-alkyl chain has been shown to be a critical parameter in controlling stereoselectivity. Studies on supramolecular catalysts have revealed that a specific alkyl chain length can lead to optimal packing in self-assembled structures, which in turn maximizes the transfer of chirality and results in high enantioselectivity. acs.org For example, in certain asymmetric reactions, catalysts with a C17 alkyl chain achieved exceptional enantiomeric excess (96% ee), while analogs with shorter or longer chains were significantly less selective.

This strong dependence on chain length highlights how the non-covalent interactions governed by the hydrophobic tail can precisely organize the catalytic environment around the metal center. This principle could be applied to chiral versions of the this compound framework to create highly stereoselective catalysts. The data below illustrates the typical effect of N-alkyl chain length on device efficiency in a different context (dye-sensitized solar cells), but the underlying principle of performance dependence on chain length is analogous. acs.org

| N-Alkyl Chain Length | Power Conversion Efficiency (PCE) |

| Butyl (C4) | 5.5% |

| Hexyl (C6) | 4.49% |

| Octyl (C8) | 4.87% |

| Dodecyl (C12) | - |

| This table demonstrates the non-linear relationship between alkyl chain length and performance, adapted from studies on phenothiazine (B1677639) dyes. A similar optimization is crucial in catalyst design. acs.org |

Potential in Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. A phase transfer catalyst, usually an amphiphilic salt, transports a reactant from one phase to the other, enabling the reaction to proceed. acsgcipr.org

The molecular structure of this compound makes it an excellent candidate for a phase transfer catalyst. It possesses a long, lipophilic C16 alkyl chain, which provides high solubility in organic media, and a polar, hydrophilic head containing primary and secondary amine groups, which can be protonated to interact with anionic species in an aqueous phase. acsgcipr.org

The effectiveness of quaternary ammonium (B1175870) salts in PTC is often evaluated using the "C#" parameter, which is the total number of carbon atoms in the alkyl chains attached to the nitrogen. acsgcipr.org A C# in the range of 16 to 32 is often associated with high reactivity. The hexadecyl group alone gives this compound a significant lipophilic character (C# ≥ 16), suggesting it would efficiently partition into the organic phase while carrying an anionic reactant. This dual solubility is the cornerstone of phase transfer catalysis. While not a quaternary salt, the amine groups can be protonated under acidic conditions or quaternized to function in a similar manner, shuttling anions across the phase boundary. Amphiphilic indoles and other organic molecules have been successfully developed as efficient organocatalysts for phase-transfer reactions, indicating that quaternization is not always a prerequisite. nih.gov

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Self-Assembly and Interfacial Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For an amphiphilic compound such as 4-(Hexadecylamino)Benzylamine, with its distinct hydrophilic benzylamine (B48309) head and a long hydrophobic hexadecyl tail, MD simulations are invaluable for exploring its self-organization and behavior at interfaces.

Self-Assembly: Simulations can model the spontaneous aggregation of this compound molecules in aqueous environments. These models demonstrate how hydrophobic interactions drive the hexadecyl chains to cluster together to minimize contact with water, while the polar benzylamine heads remain exposed to the aqueous phase, leading to the formation of higher-order structures like micelles or bilayers. Controlled MD simulations, which can apply external forces to guide structural formation, have been effectively used to model the assembly of complex nanostructures like peptide nanotubes from linear molecules, illustrating a powerful approach to understanding the pathways of self-assembly. nih.govnih.gov The stability of these assembled structures can be assessed by analyzing non-covalent interactions, such as hydrogen bonds and van der Waals forces, over the course of the simulation. nih.govresearchgate.net

Interfacial Phenomena: The behavior of this compound at interfaces, such as a lipid bilayer or a solid surface, is critical to its function. MD simulations can reveal how the molecule orients itself at these boundaries. For instance, studies on similar long-chain amines, like hexadecylamine (B48584) (HDA), on copper surfaces have shown that the molecules form densely packed, self-assembled monolayers. researchgate.net Simulations can elucidate the balance of forces at play, including the interaction of the amine head group with the surface and the van der Waals interactions between the alkyl tails. researchgate.net This provides a molecular-level picture of phenomena like membrane insertion, surface coating, and the formation of organized molecular films.

| Phenomenon | Simulation Focus | Key Driving Interactions | Relevant Findings from Analogous Systems |

| Micelle Formation | Aggregation of monomers in an aqueous solution. | Hydrophobic effect, van der Waals forces. | Simulations show a critical concentration for assembly and predict micelle size and shape. |

| Bilayer Insertion | Interaction of a single molecule with a model cell membrane. | Hydrophobic interactions (tail), electrostatic/H-bonding (head). | The hexadecyl tail embeds in the lipid core, while the benzylamine head remains at the aqueous interface. |

| Surface Adsorption | Formation of monolayers on a solid substrate. | Substrate-amine interaction, intermolecular vdW forces. | van der Waals interactions between alkyl tails can be stronger than head-group-surface interactions, dictating packing. researchgate.net |

| Aggregate Stability | Analysis of a pre-formed assembly over time. | Hydrogen bonding, water-bridge networks, π-π stacking. | The persistence and frequency of intermolecular bonds are quantified to determine the stability of the complex. nih.gov |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting molecular geometries, reaction energetics, and electronic properties with high accuracy.

| Reaction Step (Hypothetical for Synthesis) | Description | Significance of DFT Calculation | Example from Benzylamine Chemistry |

| N-H Deprotonation | Removal of a proton from the amine group. | Determines the feasibility of forming a reactive nucleophile. | DFT calculations show this step often precedes C-H activation and is not rate-limiting. nih.gov |

| Nucleophilic Attack/C-N Bond Formation | The amine nitrogen attacks an electrophilic carbon. | Calculates the primary energy barrier for forming the core molecular skeleton. | Identified as a key transition state in the formation of hemiaminals from aldehydes and amines. researchgate.net |

| Migratory Insertion | Insertion of a molecule like an acrylate (B77674) into a metal-carbon bond. | Determines the rate and regioselectivity of functional group addition. | Found to be the rate-determining step in the ortho-alkenylation of certain benzylamines. nih.gov |

| Water Elimination | Dehydration to form a more stable final product (e.g., an imine). | Characterizes the final steps in condensation reactions. | The transition state for breaking the O-H bond and eliminating water is identified to form a Schiff base. researchgate.net |

Electronic Properties: DFT is used to calculate a range of electronic descriptors that explain a molecule's reactivity and properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap often implies higher polarizability and reactivity. nih.gov

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density on the molecule's surface. orientjchem.orgmdpi.com The MEP map identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering a guide to the molecule's reactive sites. nih.govmdpi.com These computational analyses provide a detailed understanding of the electronic character that underpins the compound's chemical behavior. researchgate.net

Theoretical Modeling of Supramolecular Interactions and Energetics

The self-assembly of this compound is governed by a subtle interplay of non-covalent supramolecular interactions. Theoretical models are essential for dissecting and quantifying these forces. The primary interactions include:

Hydrogen Bonding: Occurring between the primary and secondary amine groups, acting as both donors and acceptors.

π-π Stacking: Involving the aromatic rings of the benzylamine groups, which can stack face-to-face or in offset configurations.

Hydrophobic and van der Waals (vdW) Forces: Dominant among the long hexadecyl chains, providing a major driving force for assembly in polar solvents. rsc.org

Computational studies on analogous systems, such as the self-assembly of hexadecylamine on surfaces, have revealed that the cumulative vdW interactions among the alkyl tails can be the most significant energetic contributor to the stability of the assembled structure, even more so than the specific interactions of the head group with a surface. researchgate.net

Furthermore, theoretical models can map the complex energy landscapes of self-assembly. nih.gov These landscapes illustrate the relative energies of different states, from individual monomers to dimers, oligomers, and larger, kinetically trapped or thermodynamically stable aggregates. nih.govmdpi.com By calculating the binding energies of these different configurations, computational models can predict the most favorable assembled structures and the pathways to their formation.

| Interaction Type | Molecular Origin | Typical Energy (kJ/mol) | Role in Self-Assembly |

| van der Waals (London Dispersion) | Fluctuating electron clouds | 0.4 - 4 | Major contributor to tail-tail packing and overall stability of aggregates. researchgate.netrsc.org |

| π-π Stacking | Overlap of p-orbitals in aromatic rings | 0 - 50 | Orients the benzylamine head groups, contributing to structural order. |

| Hydrogen Bonding | N-H···N or N-H···Solvent | 10 - 40 | Provides specificity and directionality to head-group interactions. |

| Hydrophobic Effect | Entropic gain from releasing ordered water molecules | Variable; context-dependent | Primary driving force for aggregation of tails in aqueous media. |

Predictive Analysis of Structure-Function Relationships

A key goal of computational investigation is to establish predictive relationships between a molecule's structure and its resulting properties and functions. By integrating data from MD, DFT, and supramolecular modeling, researchers can build models that anticipate how chemical modifications would impact the behavior of this compound.

For example, simulations can predict how changing the length of the alkyl chain would affect the critical micelle concentration or the stability of an adsorbed monolayer. DFT calculations can predict how adding electron-donating or electron-withdrawing substituents to the benzyl (B1604629) ring would alter the molecule's electronic properties and chemical reactivity. researchgate.net Predicted descriptors like the octanol-water partition coefficient (e.g., a predicted XlogP of 8.5 for this compound) quantify its hydrophobicity and are foundational for predicting its behavior in biological and environmental systems. uni.lu

This predictive power is crucial for the rational design of new molecules. By understanding the contribution of each part of the molecule—the primary amine, the secondary amine, the aromatic ring, and the alkyl tail—computational models can guide the synthesis of derivatives with tailored properties for specific applications in materials science or membrane biology.

Future Research Directions and Interdisciplinary Prospects

Advancements in Stereoselective Synthesis of N-Alkyl Benzylamines

The development of chiral N-alkyl benzylamines is a critical area of research due to their prevalence in biologically active molecules and asymmetric catalysis. Future work on 4-(Hexadecylamino)Benzylamine could focus on producing it as a single enantiomer, which requires advanced stereoselective synthesis methods. Current research has established powerful catalytic protocols that could be adapted for this purpose.

One promising approach is the copper-catalyzed enantioselective aza-Friedel-Crafts reaction, which can couple phenols with N-sulfonyl aldimines to generate chiral secondary benzylamines with excellent enantioselectivities, often up to 99% ee. nih.gov Another cutting-edge technique involves a dual catalysis system using nickel and a photoredox catalyst to facilitate the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides, yielding chiral N-benzylic compounds. nih.gov Such methods represent a significant leap from classical synthetic routes, offering high precision in the construction of chiral centers.

Adapting these methodologies to synthesize enantiomerically pure this compound would involve the asymmetric installation of the amine-bearing carbon center. This would unlock the potential to study the chiroptical properties of the molecule and its role in stereospecific interactions within self-assembled systems or as a chiral ligand in catalysis.

| Synthetic Method | Catalyst System | Key Features | Potential Application |

| Aza-Friedel-Crafts Reaction | Copper(II)-bis(oxazoline) | High enantioselectivity (up to 99% ee) for alkyl and aryl aldimines. nih.gov | Direct asymmetric synthesis of chiral benzylamines. |

| Ni/Photoredox Dual Catalysis | Nickel / Iridium-based photosensitizer | Enables asymmetric C(sp²)-C(sp³) cross-coupling; good to excellent enantioselectivity. nih.gov | Synthesis of N-benzylic heterocycles and related structures. |

| Iron-Catalyzed Amination | Iron Catalysts | Direct installation of amine groups onto alkenes using novel N-alkyl-hydroxylamine reagents. chemrxiv.org | Alternative route for creating complex alkylamines. |

This table provides an interactive summary of advanced synthetic methods applicable to N-alkyl benzylamines.

Tailoring Multi-Functional Materials through Controlled Self-Assembly

The amphiphilic nature of this compound makes it an ideal building block for creating highly ordered, multi-functional materials through self-assembly. The interplay between the hydrophilic benzylamine (B48309) group and the hydrophobic hexadecyl chain can drive the formation of various supramolecular structures such as micelles, vesicles, or monolayers on surfaces.

Future research will likely focus on precisely controlling this self-assembly to tailor the properties of the resulting materials. A key strategy involves tuning the molecular ratio when co-assembling with other molecules. For instance, studies on other molecular systems have shown that varying the ratio of components can selectively create different two-dimensional chiral supramolecular networks on a substrate. nih.gov By introducing a second component to assemble with this compound, it would be possible to engineer complex, patterned surfaces with specific functionalities. These ordered structures could serve as templates for nanomaterial synthesis, as platforms for molecular recognition, or as components in molecular electronic devices.

Development of Next-Generation Catalytic Systems

Catalysis is fundamental to the chemical industry, with approximately 80% of all chemical processes relying on a catalyst. dechema.de There is a continuous drive to develop next-generation catalytic systems that are more efficient, selective, and sustainable. N-alkyl benzylamines can play a role in this field, either as organocatalysts or as ligands for metal-based catalysts.

The benzylamine moiety in this compound could coordinate with metal centers, while the long alkyl chain could be used to tune the catalyst's solubility, allowing it to operate in specific solvent phases or facilitating its recovery and reuse in biphasic systems. This is particularly relevant for creating catalysts that can be easily separated from the product stream, a key principle of green chemistry. fq-unam.org Furthermore, the amine groups themselves can function as bases or hydrogen-bond donors in organocatalytic transformations. Future research could explore the application of this compound or its derivatives in reactions such as aldol (B89426) condensations, Michael additions, or as part of a "borrowing hydrogen" catalytic cycle for the efficient synthesis of other amines. acs.org

Interfacing with Nanobiotechnology for Advanced Applications

In the realm of nanobiotechnology, the utility of a molecule like this compound lies in its ability to act as a molecular linker or surface modification agent for nanomaterials, exclusive of any direct biological or clinical application. The benzylamine group can be used to anchor the molecule to the surface of nanoparticles, such as those made of gold or quantum dots, through coordinate or covalent bonding.